molecular formula C8H14O3 B3021155 (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate CAS No. 2315-21-1

(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate

Cat. No.: B3021155
CAS No.: 2315-21-1
M. Wt: 158.19 g/mol
InChI Key: IIFIGGNBUOZGAB-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate (CAS 61586-79-6) is a chiral cyclopentane derivative of high interest in advanced organic synthesis and pharmaceutical development . This compound features an ethyl ester group and a hydroxyl group on a cyclopentane ring with defined (1R,2S) stereochemistry, making it a valuable chiral building block for constructing more complex stereospecific molecules . Its primary research value lies in its application in asymmetric synthesis and as a precursor to other chiral intermediates. For instance, it can be synthesized via biocatalytic methods such as the enantioselective reduction of ethyl 2-oxocyclopentanecarboxylate using Baker's yeast, achieving high stereochemical purity . The compound's functional groups allow for versatile chemical transformations; the hydroxyl group can be oxidized or participate in substitution reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid, (1R,2S)-2-hydroxycyclopentanecarboxylic acid, a useful synthetic intermediate in its own right . In scientific research, this ester serves as a critical intermediate in medicinal chemistry. Its unique stereochemistry is exploited in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions . In vitro studies suggest that this compound or its derivatives may play a role in modulating inflammation by reducing the production of inflammatory mediators in macrophage cell lines . Furthermore, derivatives of cyclopentanecarboxylic acids have shown significant antibacterial activity against Gram-positive bacteria, highlighting the importance of the hydroxyl group for this bioactivity . Handling should follow standard laboratory safety protocols. The compound has warning statements associated with it, indicating it can cause skin and eye irritation (H315, H319) and may cause respiratory irritation (H335) . Precautions include avoiding formation of dust and aerosols, and using non-sparking tools . It is recommended to store in a sealed, dry container at 2-8°C . Attention: This product is intended for research purposes only. It is strictly not for human or veterinary use .

Properties

IUPAC Name

ethyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFIGGNBUOZGAB-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701228121
Record name rel-Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2315-21-1
Record name rel-Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2315-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate typically involves the following steps:

    Cyclopentane Derivative Formation: Starting with a cyclopentane derivative, the compound undergoes a series of reactions to introduce the hydroxyl and carboxylate groups.

    Esterification: The carboxylate group is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the cyclopentane derivative is reacted with ethanol and an acid catalyst.

    Continuous Flow Systems: For higher efficiency and yield, continuous flow systems can be employed, allowing for better control over reaction conditions and product purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation can yield cyclopentanone derivatives.
  • Reduction can produce cyclopentanol derivatives.
  • Substitution can result in various substituted cyclopentane compounds.

Scientific Research Applications

Chemistry

(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral resolution processes. The compound can undergo various reactions, including:

  • Esterification : The carboxylic acid component can react with alcohols to form esters.
  • Reduction/Oxidation Reactions : The hydroxyl group can be oxidized to form carbonyl compounds, enhancing its reactivity.

Biology

Research has indicated potential roles for this compound in biochemical pathways:

  • Enzyme Interactions : Its hydroxyl and ester groups allow it to participate in hydrogen bonding with enzymes, influencing metabolic pathways.
  • Antimicrobial Activity : Studies have shown that derivatives of cyclopentanecarboxylic acids exhibit significant antibacterial activity against Gram-positive bacteria due to the presence of the hydroxyl group.

Medicine

The compound is being investigated for its therapeutic properties:

  • Inflammation Modulation : In vitro studies suggest that it may reduce the production of inflammatory mediators in macrophage cell lines, indicating potential applications in treating inflammatory diseases.
  • Drug Synthesis Precursor : It is utilized as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

Industry

In industrial applications, this compound is used as a building block for fine chemicals and materials science. Its unique properties allow for the development of specialized chemical products.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of cyclopentanecarboxylic acids exhibited significant antibacterial activity against Gram-positive bacteria. The presence of the hydroxyl group was crucial for this activity.

Case Study 2: Inflammation Modulation Research

In vitro studies indicated that this compound could reduce the production of inflammatory mediators in macrophage cell lines. This suggests potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism by which (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate exerts its effects involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structural analogs and their distinguishing characteristics:

Compound Name Key Structural Features Synthesis Method Applications/Notes Reference
(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate Ethyl ester, hydroxyl at 1R,2S Biocatalysis (Baker’s yeast) Precursor to hydroxy acids
Ethyl 2-hydroxy-1-methylcyclopentane-1-carboxylate Methyl group at C1, hydroxyl at C2 Chemical synthesis (unspecified) Potential chiral ligand
Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate Cbz-protected amino group at C2, 1S,2R stereochemistry Chemical protection (Cbz group) Peptide synthesis intermediates
Methyl 1-(methylamino)cyclopentanecarboxylate Methyl ester, methylamino group at C1 Acid-catalyzed amination Pharmaceutical intermediates
(1S,2S,3R,4R)-Methyl 3-((R)-1-acetamido-2-ethylbutyl)-4-(Boc-amino)-2-hydroxycyclopentanecarboxylate Boc-protected amino, acetamido side chain Multi-step organic synthesis Peramivir prodrug development

Stereochemical and Functional Group Comparisons

  • Stereochemistry: The (1R,2S) configuration of the target compound contrasts with the (1S,2R) diastereomer in the Cbz-amino analog . Stereochemistry significantly impacts biological activity; for example, peramivir intermediates require precise stereochemistry for antiviral efficacy .
  • Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to amino-protected analogs like the Cbz derivative . However, amino groups (e.g., methylamino in ) enable nucleophilic reactivity for further functionalization.

Research Findings and Implications

  • Biocatalytic Superiority : The yeast-mediated synthesis of the target compound achieves >93% yield and high enantiomeric excess, outperforming traditional chemical methods in efficiency .
  • Drug Delivery : Peramivir prodrugs derived from related cyclopentane esters demonstrate improved oral bioavailability, highlighting the scaffold’s versatility .

Biological Activity

Overview

(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate is a chiral compound with the molecular formula C8_8H14_{14}O3_3. It features a cyclopentane ring with a hydroxyl group and an ethyl ester functional group. This compound has garnered attention in various fields, particularly in organic chemistry and medicinal research, due to its potential biological activities and applications as an intermediate in drug synthesis.

  • IUPAC Name : Ethyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate
  • CAS Number : 2315-21-1
  • Molecular Weight : 158.20 g/mol
  • Structure : The compound consists of a cyclopentane ring with an ethyl ester and a hydroxyl group, which contribute to its reactivity and interaction with biological systems.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

1. Antimicrobial Properties
Studies have suggested that derivatives of cyclopentanecarboxylic acids can possess antimicrobial activity. The presence of the hydroxyl group in this compound enhances its potential to interact with microbial membranes or enzymes, potentially leading to inhibitory effects on microbial growth .

2. Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. Research has shown that similar compounds can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

3. Enzyme Interaction
The mechanism of action for this compound is thought to involve interactions with various enzymes. The hydroxyl and ester groups allow for hydrogen bonding and other interactions that may influence enzyme activity and biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrolysis : The ester bond can undergo hydrolysis, leading to the formation of active metabolites that may exhibit enhanced biological activity. Hydrolysis rates have been reported to be significantly faster than those of related compounds .
  • Oxidation and Reduction Reactions : The compound can participate in oxidation reactions, converting the hydroxyl group into carbonyl functionalities, which may further enhance its reactivity and interaction profiles.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives of cyclopentanecarboxylic acids exhibited significant antibacterial activity against Gram-positive bacteria. The presence of the hydroxyl group was crucial for this activity.
  • Inflammation Modulation Research : In vitro studies indicated that this compound could reduce the production of inflammatory mediators in macrophage cell lines, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis

To understand the unique properties of this compound better, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
(1R,2S)-Methyl 2-hydroxycyclopentanecarboxylateMethyl ester instead of ethyl esterSimilar antimicrobial properties
CyclopentanoneLacks hydroxyl and ester groupsLimited biological activity
Ethyl cyclopentanecarboxylateLacks hydroxyl groupReduced reactivity

Q & A

Q. Basic

  • Thin-Layer Chromatography (TLC) :
    • Adsorbent: Kieselgel 60
    • Mobile phase: Cyclohexane/diethyl ether (10:4)
    • Visualization: Ninhydrin staining (product Rf = 0.40; byproduct Rf = 0.74) .
  • Gas Chromatography (GC) :
    • Column: DB-1 (28 m × 0.32 mm)
    • Detector: FID at 270°C
    • Isothermal oven: 100°C
    • Quantification via peak area integration .

Advanced
Chiral GC/MS or HPLC-MS is used to detect trace enantiomeric impurities (<1%), critical for pharmaceutical intermediates. For example, GC retention time shifts under hydrogen carrier gas (40 cm/s) resolve stereoisomers .

How is this compound utilized in peptide backbone modifications, and what structural advantages does it offer?

Advanced
The cyclopentane scaffold introduces conformational rigidity into α-peptides, stabilizing helical structures. In one application:

The hydroxyl group is converted to an amine via Mitsunobu reaction (HN3_3) and reduced to NH2_2.

Boc-protected derivatives are coupled to peptide chains using EDCI•HCl/DMAP, replacing flexible glycine residues.

The resulting "ACPC" (aminocyclopentanecarboxylic acid) residues enforce helical conformations, as confirmed by CD spectroscopy .

What are the environmental and safety considerations for handling this compound?

Q. Basic

  • Disposal : Contaminated waste must be treated by licensed facilities. Unused product is disposed of as hazardous organic waste .
  • Ecotoxicity : No data available on biodegradability, bioaccumulation, or soil mobility, necessitating precautionary handling .

Advanced
Research gaps include PBT/vPvB assessment (persistence, bioaccumulation, toxicity). Current protocols recommend derivatization to less stable intermediates (e.g., esters to carboxylic acids) before disposal to mitigate environmental risks .

What challenges arise in scaling up enantioselective synthesis, and how are they addressed?

Q. Advanced

  • Byproduct Formation : Mitsunobu reactions generate alkene byproducts, complicating purification. Solutions include telescoping steps (direct reduction of crude mixtures) .
  • Batch Scale Optimization : For 100 mmol batches, mechanical stirring (vs. magnetic) improves mixing efficiency. Equipment such as 2L round-bottom flasks and distillation columns (10 cm packed) enhance yield .
  • Catalyst Recycling : Immobilized yeast or flow reactors are explored to reduce costs in large-scale enzymatic reductions .

How does this compound compare structurally to similar bicyclic esters in stereochemical studies?

Advanced
Compared to ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate, the cyclopentane core of this compound lacks an oxirane ring but shares rigidity useful in stereochemical mechanistic studies. The hydroxyl group’s axial/equatorial positioning influences hydrogen-bonding patterns in supramolecular assemblies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
Reactant of Route 2
Reactant of Route 2
(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate

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